

Spectral characterization of 4-Chloro-7-hydroxyquinazoline

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Compound of Interest

Compound Name: 4-Chloro-7-hydroxyquinazoline

Cat. No.: B1437724

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An In-depth Technical Guide to the Spectral Characterization of **4-Chloro-7-hydroxyquinazoline**

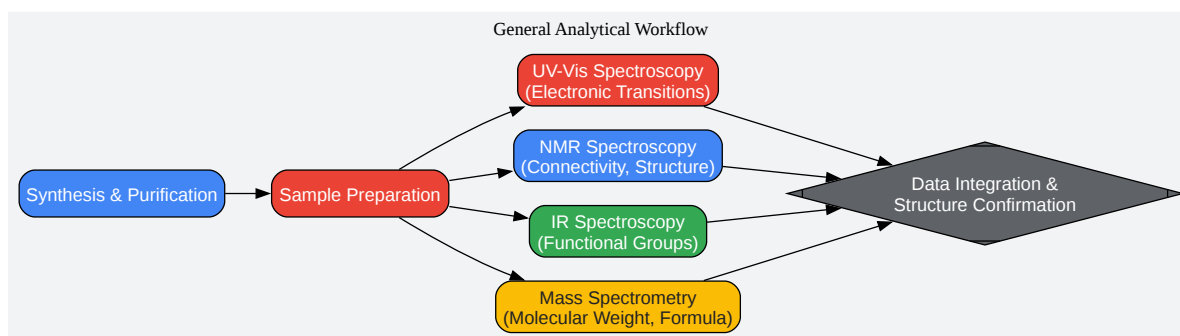
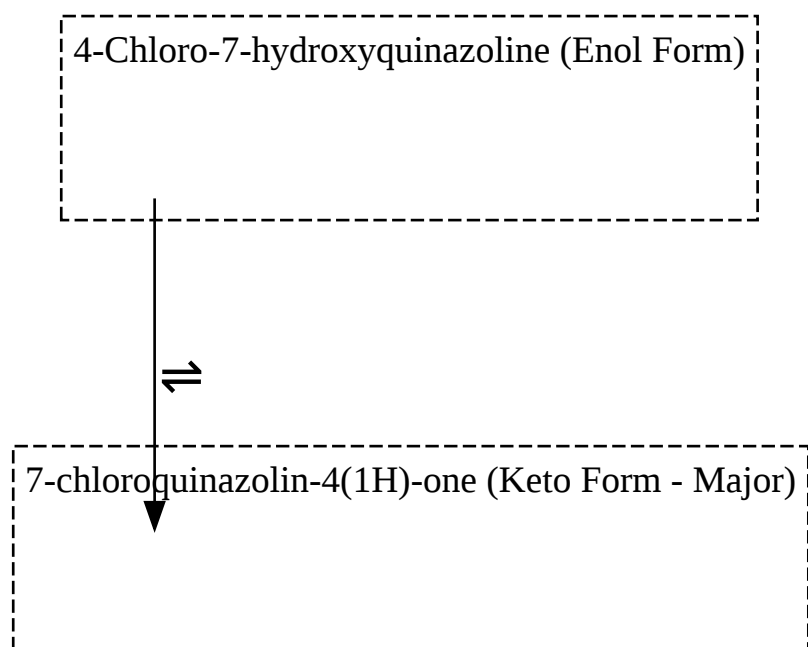
Executive Summary

4-Chloro-7-hydroxyquinazoline is a pivotal heterocyclic scaffold in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a multitude of pharmacologically active agents.^[1] A precise understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive spectral characterization of **4-Chloro-7-hydroxyquinazoline**, focusing on the analytical methodologies required to confirm its identity, purity, and structure. Crucially, this molecule exists in a tautomeric equilibrium with its more stable keto form, 7-chloroquinazolin-4(1H)-one. This guide will address the spectral evidence for this equilibrium and provide researchers and drug development professionals with the foundational knowledge for its analysis using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The Quinazolinone-Quinazolinol Tautomeric Equilibrium: A Structural Imperative

From a chemical standpoint, the most critical feature of **4-Chloro-7-hydroxyquinazoline** is its existence as two tautomers: the aromatic alcohol (enol) form, **4-Chloro-7-hydroxyquinazoline**, and the more stable amide (keto) form, 7-chloroquinazolin-4(1H)-one.^[2]

In the solid state and in most common solvents, the equilibrium heavily favors the quinazolinone form due to the greater stability of the amide bond. This predominance of the keto tautomer is the key to interpreting the spectral data correctly. All subsequent analyses will be interpreted with the understanding that the primary species being observed is 7-chloroquinazolin-4(1H)-one.



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References

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